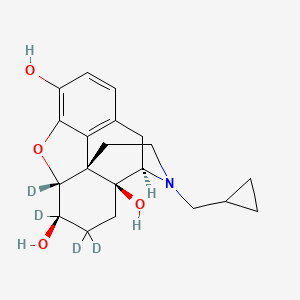
2,3-Dioxo-2,3-dihydropyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dioxo-2,3-dihydropyridine-4-carboxylic acid is a heterocyclic compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound contains a pyridine ring substituted with carboxylic acid and keto groups, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dioxo-2,3-dihydropyridine-4-carboxylic acid can be achieved through a one-pot reaction involving the condensation of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis. The reaction mixture is heated in an organic solvent in the presence of water, leading to the formation of intermediates, which are then hydrolyzed in aqueous sodium hydroxide to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dioxo-2,3-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus pentachloride are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2,3-Dioxo-2,3-dihydropyridine-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.
Medicine: It is a precursor in the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dioxo-2,3-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can act as an agonist or antagonist at receptor sites, modulating cellular signaling pathways .
Comparison with Similar Compounds
- 2-Oxo-1,2-dihydropyridine-3-carboxylic acid
- 3-Carbamoyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
- 2-Oxo-4-cyano-1,2-dihydropyridine-3-carboxamide
Comparison: 2,3-Dioxo-2,3-dihydropyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Compared to similar compounds, it exhibits higher stability and a broader range of applications in synthetic chemistry and medicinal research .
Properties
CAS No. |
98908-90-8 |
|---|---|
Molecular Formula |
C6H3NO4 |
Molecular Weight |
153.09 g/mol |
IUPAC Name |
2,3-dioxopyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H3NO4/c8-4-3(6(10)11)1-2-7-5(4)9/h1-2H,(H,10,11) |
InChI Key |
WUJTYNNWFYFEDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(=O)N=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole](/img/structure/B12066044.png)










